1-Methylpiperidine-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-5(8)2-3-6(7)9/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESFOYQRKATOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408309-25-1 | |
| Record name | 1-methylpiperidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Methylpiperidine 2,5 Dione and Its Derivatives
Classical Approaches to Piperidinedione Ring Formation
Traditional methods for constructing the piperidine-2,5-dione skeleton have historically relied on robust and well-established reaction classes, primarily cyclocondensation and intramolecular annulation. These strategies form the bedrock of heterocyclic chemistry and provide fundamental pathways to the target structure.
Cyclocondensation Reactions in 1-Methylpiperidine-2,5-dione Synthesis
Cyclocondensation reactions represent a direct and fundamental approach to the synthesis of heterocyclic rings. In the context of piperazine-2,5-diones, which are structurally related to piperidinediones, thermal cyclocondensation of amino acids is a common method. For instance, glycine (B1666218) can be heated in ethylene (B1197577) glycol to produce piperazine-2,5-dione. semanticscholar.org A similar strategy can be envisioned for this compound, likely involving the cyclization of a suitably designed N-methylated amino acid derivative.
Another relevant classical approach involves the cyclization of linear dicarbonyl compounds. A patented process describes the cyclization of hexane-3,4-diol-2,5-dione in the presence of a catalyst, such as piperidine (B6355638) acetate, to form a dihydrofuran-3-ol-4-one derivative. google.com This highlights the general principle of using linear precursors containing the necessary carbon and heteroatom framework, which upon cyclization, yield the desired heterocyclic system. The synthesis of this compound via this class of reaction would necessitate a linear precursor containing a secondary amine (N-methyl) group appropriately positioned to facilitate ring closure.
Intramolecular Annulation Strategies for Dione (B5365651) Scaffolds
Intramolecular annulation provides a powerful means of constructing cyclic systems by forming multiple bonds in a single conceptual step from an acyclic precursor. An aza-Robinson annulation strategy, for example, has been developed for the synthesis of fused bicyclic amides starting from cyclic imides and vinyl ketones. acs.org This process involves a conjugate addition followed by an intramolecular aldol (B89426) condensation. While this specific example leads to fused systems based on piperidine-2,6-diones, the underlying principle of intramolecular ring closure of a linear intermediate is broadly applicable. acs.org
For the specific this compound scaffold, a hypothetical intramolecular annulation could involve a precursor containing an N-methyl amine, an ester, and a ketone or its equivalent. Base- or acid-catalyzed cyclization would then lead to the formation of the dione ring. Strategies involving the cyclization of Baylis-Hillman adducts have also been employed to create substituted piperidine-2,6-diones, demonstrating the utility of multi-step one-pot processes that include cyclization. researchgate.net
Modern and Directed Synthetic Protocols for this compound
Contemporary synthetic chemistry offers a diverse toolkit of highly selective and efficient reactions for the construction of complex heterocyclic molecules. These modern protocols, including stereoselective methods, metal-catalyzed cyclizations, and radical-mediated annulations, provide sophisticated pathways to this compound and its derivatives with enhanced control over the molecular architecture.
Stereoselective Synthesis of this compound and Chiral Analogs
The demand for enantiomerically pure compounds has driven the development of numerous stereoselective synthetic methods. For piperidine rings, strategies such as the aza-Achmatowicz oxidation of a furyl benzenesulfonamide (B165840) provide a route to chiral 2H-pyridinones. These intermediates can undergo conjugate addition and subsequent nucleophilic attack on a transient N-sulfonyliminium ion to yield cis-substituted piperidines with high stereocontrol. nih.gov This methodology offers a viable pathway to chiral analogs of this compound by selecting appropriate starting materials and nucleophiles.
Organocatalysis also presents a powerful tool for enantioselective synthesis. The use of a quinoline (B57606) organocatalyst with a trifluoroacetic acid cocatalyst has been shown to afford enantiomerically enriched 2,5-disubstituted protected piperidines through intramolecular aza-Michael reactions of N-tethered alkenes. nih.govmdpi.com This approach could be adapted to precursors designed to yield the piperidine-2,5-dione structure, allowing for the synthesis of chiral analogs.
| Stereoselective Method | Key Features | Potential Application for Target Scaffold | Reference |
| Aza-Achmatowicz Oxidation | Oxidation of furyl sulfonamides to chiral pyridinones, followed by diastereoselective additions. | Synthesis of chiral, substituted piperidine-2,5-dione analogs. | nih.gov |
| Organocatalytic aza-Michael Reaction | Enantioselective cyclization of N-tethered alkenes using a chiral organocatalyst. | Access to enantiomerically enriched 2,5-disubstituted piperidines that are precursors to diones. | nih.govmdpi.com |
| Diastereoselective Reductive Cyclization | Reduction of amino acetals derived from nitro-Mannich reactions to control stereochemistry. | Creation of specific diastereomers of substituted piperidine rings. | nih.gov |
Metal-Catalyzed Cyclizations in Piperidinedione Synthesis
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. Palladium-catalyzed reactions are particularly prominent in heterocycle synthesis. A notable example is the Pd-catalyzed [4+2] annulation of α-fluoro-β-ketoesters with cyclic carbamates, which provides access to functionalized 3-fluoropiperidines. nih.gov This type of annulation could be adapted to create the piperidine-2,5-dione core by using different starting materials.
Gold and rhodium catalysts are also effective for intramolecular cyclizations. Gold(I)-catalyzed oxidative amination of non-activated alkenes can produce substituted piperidines. mdpi.com Similarly, rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of aminopropyl-substituted vinylarenes yields 3-arylpiperidines. organic-chemistry.org These metal-catalyzed cyclization strategies are versatile and could be applied to precursors specifically designed to form the this compound ring system.
| Catalyst System | Reaction Type | Substrate Example | Product Type | Reference |
| Pd(dba)₂ / Ligand | [4+2] Annulation | α-Fluoro-β-ketoester + Cyclic Carbamate (B1207046) | 3-Fluoropiperidine | nih.gov |
| Gold(I) Complex | Oxidative Amination | N-Tethered Alkene | Substituted Piperidine | mdpi.com |
| [Rh(COD)(DPPB)]BF₄ | Intramolecular Hydroamination | 1-(3-Aminopropyl)vinylarene | 3-Arylpiperidine | organic-chemistry.org |
| Palladium(II) Acetate | Oxidative Aminoacetoxylation | N-Tethered Alkene | Functionalized Piperidine | mdpi.com |
Radical-Mediated Annulation Approaches for this compound Scaffolds
Radical reactions offer unique pathways for ring formation, often proceeding under mild conditions. A recently developed photocatalytic, two-component annulation strategy utilizes an Ir(III) photocatalyst and a Brønsted acid to synthesize various saturated heterocycles, including piperidines, from alkenes and redox-active radical precursors. acs.org This method involves the addition of a generated radical to an alkene, followed by an oxidative radical-polar crossover and cyclization of a tethered nucleophile. acs.org
Copper-catalyzed radical-mediated cyclizations are also effective. One variant involves a copper catalyst initiating the formation of an N-radical, which subsequently undergoes a 1,5-hydrogen atom transfer (HAT). The resulting carbon radical is then trapped to facilitate cyclization, a process that can be used to form piperidine rings. nih.gov Furthermore, a silver(I)-mediated dearomative (4+2) annulation of indoles with N-radicals has been developed to construct heterocycle-fused indolines, demonstrating the power of metal-mediated radical processes in building complex nitrogen-containing rings. acs.org These radical-based strategies could be harnessed for the synthesis of this compound by designing appropriate radical precursors.
Synthesis of N-Substituted and Ring-Substituted this compound Analogs
The synthesis of analogs of this compound, where substituents are introduced either on the nitrogen atom or at various positions on the carbon ring, is crucial for developing new chemical entities. A primary strategy for creating these substituted derivatives involves the cyclization of functionalized open-chain precursors rather than the direct modification of the pre-formed heterocyclic ring.
A prominent method for constructing substituted piperidine-dione cores is the Dieckmann cyclisation. core.ac.uk This intramolecular condensation of a diester is highly adaptable. By starting with appropriately substituted β-amino diesters, a wide array of piperidine-2,4-diones with substituents at the C-5 and C-6 positions can be generated. core.ac.ukucl.ac.uk While the target is the 2,5-dione isomer, the principle of using decorated acyclic precursors to achieve specific substitution patterns in the final cyclic product remains a cornerstone of synthetic strategy. For instance, the cyclization of N-substituted δ-amino-β-keto esters represents an effective route to 1-unsubstituted piperidine-2,4-diones. core.ac.uk
The incorporation of aromatic and heteroaromatic moieties into the this compound scaffold can be achieved by employing precursors bearing these groups. A simple and direct method involves replacing methylamine (B109427) with other primary amines, such as benzylamine (B48309) or a substituted aniline, in the initial synthetic steps that build the heterocyclic ring.
A more advanced technique for N-arylation involves the reaction of C,N-diarylformamidines with glutaric anhydride (B1165640), which has been successfully applied to the synthesis of N-substituted piperidine-2,6-diones. researchgate.net This one-step method yields products with complex aryl(arylimino)methyl groups on the nitrogen atom, demonstrating a sophisticated approach to introducing aromatic substituents. researchgate.net The structures of these compounds are typically confirmed using NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. researchgate.net
| Substitution Strategy | Precursors | Resulting Moiety | Key Reaction Type | Reference |
| N-Substitution | Substituted primary amine (e.g., benzylamine) + Diester | N-Aryl or N-Alkyl | Cyclocondensation | core.ac.uk |
| N-Substitution | C,N-Diarylformamidine + Glutaric Anhydride | N-(Aryl(arylimino)methyl) | Amidation/Cyclization | researchgate.net |
| Ring Substitution | Substituted β-amino diester | C-5, C-6 Alkyl/Aryl groups | Dieckmann Cyclisation | core.ac.ukucl.ac.uk |
The piperidine-dione scaffold serves as a valuable template for the construction of more complex, three-dimensional structures such as spirocyclic and fused-ring systems. These architectures are of significant interest in medicinal chemistry for their conformational rigidity and novel physicochemical properties. dntb.gov.uadiva-portal.org
Spirocyclic Systems: The synthesis of spirocyclic piperidines often involves designing a reaction where one of the piperidine ring carbons also serves as a junction point for a second ring. nih.gov A series of spirocyclic piperidine derivatives, such as 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine], have been synthesized as high-affinity ligands for sigma receptors. nih.gov The synthesis can be achieved by reacting a tosylate precursor with fluoride, showcasing a method to build complex spiro-heterocycles. nih.gov Another powerful strategy for forming spiro-heterocycles is the 1,3-dipolar cycloaddition reaction, which has been effectively used to create spiro-pyrrolidine derivatives and could be adapted for piperidine systems. tandfonline.com
Fused Ring Systems: Fused ring systems, where the piperidine-dione shares a bond with another ring, can be constructed through various cyclization and cycloaddition reactions. A selective [4+2] cycloaddition (Diels-Alder reaction) between a diene system within a 2-pyridone ring and an aryne has been shown to be an efficient method for generating structurally complex, sp3-rich fused scaffolds. diva-portal.org This approach is highly atom-economical and builds significant molecular complexity in a single step. diva-portal.org
Intramolecular reactions are also a key tool. For example, intramolecular aza-Michael reactions can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines, which are bicyclic precursors. nih.gov Similarly, a diastereoselective intramolecular non-classical Corey-Chaykovsky ring-closing reaction has been developed to access chiral zwitterionic bicyclic lactams, which serve as intermediates for stereocontrolled synthesis of substituted piperidines. rsc.org These methods allow for the generation of two or three new stereogenic centers with high diastereoselectivity. rsc.org
| Methodology | Description | System Type | Key Reagents/Conditions | Reference |
| Spiro-annulation | Design of precursors leading to a shared carbon center. | Spirocyclic | Tosylate precursor, Fluoride | nih.gov |
| [4+2] Cycloaddition | Diels-Alder reaction between a diene and a dienophile. | Fused | 2-Pyridone derivative, in situ generated aryne | diva-portal.org |
| Intramolecular aza-Michael Reaction | Organocatalytic cyclization of N-tethered alkenes. | Fused (Bicyclic) | Quinoline organocatalyst, trifluoroacetic acid | nih.gov |
| Corey-Chaykovsky Reaction | Intramolecular ring-closing of sulfonium (B1226848) salts. | Fused (Bicyclic) | b-enaminoesters, K2CO3 | rsc.org |
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of piperidone derivatives is an area of active research, aiming to reduce environmental impact through safer, more efficient, and less wasteful processes. nih.gov These principles are broadly applicable to the synthesis of this compound and its analogs.
Key strategies include the use of environmentally benign reaction media. Water has been used as a solvent for the heterogeneous cobalt-catalyzed hydrogenation of pyridine (B92270) derivatives to the corresponding piperidines. nih.gov Other green media, such as polyethylene (B3416737) glycol (PEG-400) and ionic liquids, have been employed for the synthesis of various heterocyclic compounds, offering advantages like catalyst-free conditions, mild reaction temperatures, and high yields. researchgate.net
Catalysis is a cornerstone of green synthesis. The development of heterogeneous catalysts, such as silica-bonded propylpiperazine N-sulfamic acid or cobalt on titanium nanoparticles, allows for easy separation from the reaction mixture and potential for recycling, reducing waste. nih.gov Biocatalytic routes, using enzymes like amine oxidases, offer high selectivity under mild conditions.
Solvent-free reactions, catalyzed by natural acids like lemon juice or dilute mineral acids, provide an eco-friendly and economical alternative for synthesizing intermediates like Schiff bases or enaminones. researchgate.net These methods often feature simple work-up procedures and high product yields. researchgate.net Furthermore, reaction types that maximize atom economy, such as the [4+2] cycloaddition reactions used to create fused rings, are inherently green as they incorporate most of the atoms from the starting materials into the final product. diva-portal.org
| Green Chemistry Principle | Specific Technique | Advantage | Reference |
| Safer Solvents/Media | Use of water, polyethylene glycol (PEG-400), or ionic liquids. | Reduced toxicity, potential for reuse, mild conditions. | nih.govresearchgate.net |
| Catalysis | Heterogeneous catalysts, biocatalysis (enzymes). | Easy separation and recycling, high selectivity, mild conditions. | nih.gov |
| Waste Reduction | Solvent-free reactions, use of catalytic reagents. | Eliminates solvent waste, reduces reagent load, simplifies workup. | researchgate.net |
| Atom Economy | Multicomponent reactions, cycloaddition reactions. | Maximizes incorporation of starting materials into the product. | diva-portal.org |
Reactivity and Mechanistic Organic Transformations of 1 Methylpiperidine 2,5 Dione
Reactions at the Dicarbonyl Moiety of 1-Methylpiperidine-2,5-dione
The two carbonyl groups of this compound are the primary sites for nucleophilic attack and condensation reactions. The adjacent nitrogen atom influences the electrophilicity of these carbonyl carbons.
Nucleophilic Additions and Condensations
While specific studies on nucleophilic additions to this compound are not extensively documented, the reactivity can be inferred from analogous cyclic imides. The carbonyl groups can undergo attack by strong nucleophiles such as Grignard reagents and organolithium compounds. The reaction of N-substituted glutarimides with organometallic reagents can lead to the opening of the piperidine (B6355638) ring.
Condensation reactions, particularly with aldehydes, are plausible at the α-positions to the carbonyl groups. However, the acidity of the α-protons in this compound is generally not sufficient for facile enolate formation under mild basic conditions. To enhance the reactivity for condensation reactions, analogous systems like piperazine-2,5-diones often require N-acetylation. This modification increases the acidity of the α-protons, facilitating deprotonation and subsequent aldol-type or Knoevenagel condensations.
Electrophilic Substitutions at the Piperidinedione Core
Direct electrophilic substitution on the piperidinedione core of this compound is not a common transformation. The ring is generally electron-deficient due to the presence of the two carbonyl groups. However, reactions at the α-carbon can be achieved through the formation of an enolate under strong basic conditions. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 3- and 4-positions of the piperidine ring.
Reactivity of the N-Methyl Group in this compound
The N-methyl group of this compound can undergo specific transformations, most notably N-dealkylation. This process involves the removal of the methyl group to yield the corresponding N-unsubstituted piperidine-2,5-dione. Oxidative methods, often catalyzed by enzymes like cytochrome P450 in biological systems, or by chemical reagents, can achieve this transformation. nih.govresearchgate.netnih.gov Photoredox catalysis has also emerged as a mild method for the N-dealkylation of tertiary amines. nih.gov
Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidinedione System
The piperidinedione ring of this compound is susceptible to cleavage under various conditions, particularly hydrolytic reactions. The hydrolysis of N-acyl glutarimides, a closely related structure, using reagents like lithium hydroxide (B78521) (LiOH) can lead to a selective ring opening. organic-chemistry.orgnih.gov This reaction proceeds via nucleophilic attack at a carbonyl group, followed by cleavage of one of the amide bonds to yield a dicarboxylic acid derivative. The stability of the glutarimide (B196013) ring makes it a useful moiety in medicinal chemistry, where its modification can be a strategy for prodrug design. taylorandfrancis.com
While specific examples of ring-contraction or ring-expansion reactions of this compound are not well-documented, such transformations are known for other heterocyclic systems and could potentially be applied. These reactions often involve complex rearrangements initiated by various reagents or photochemical conditions.
Functional Group Interconversions on the this compound Scaffold
The carbonyl groups of this compound are key functionalities that can be transformed into other groups. Reduction of the dicarbonyl moiety can lead to a variety of products depending on the reducing agent and reaction conditions. For instance, partial reduction could yield hydroxy-lactams, while a more complete reduction would lead to the corresponding diol or even the fully reduced 1-methylpiperidine.
The synthesis of substituted piperidines often involves the hydrogenation of pyridine (B92270) precursors. whiterose.ac.uk A pre-existing this compound scaffold could potentially be functionalized at the α-positions through enolate chemistry followed by reaction with electrophiles, as mentioned in section 3.1.2.
Below is a table summarizing potential transformations of this compound based on the reactivity of analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Nucleophilic Addition | Grignard Reagents (e.g., RMgX) | Ring-opened products |
| Condensation | Aldehydes (R'CHO), Base (after N-activation) | α-Alkylidene-1-methylpiperidine-2,5-diones |
| N-Demethylation | Oxidative reagents, Photoredox catalysis | Piperidine-2,5-dione |
| Ring-Opening (Hydrolysis) | LiOH, H₂O | N-Methyl-glutaramic acid derivatives |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | 1-Methyl-2,5-dihydroxypiperidine, 1-Methylpiperidine |
Structural Elucidation and Advanced Spectroscopic Characterization of 1 Methylpiperidine 2,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 1-Methylpiperidine-2,5-dione. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide a complete structural assignment.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
Based on the structure of this compound, the following signals are predicted. The ¹H NMR spectrum is expected to show four distinct signals corresponding to the N-methyl group and the three methylene (B1212753) (CH₂) groups of the piperidine (B6355638) ring. The ¹³C NMR spectrum would display six signals, corresponding to the N-methyl carbon, three methylene carbons, and the two non-equivalent carbonyl carbons (one amide and one ketone).
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ | ~2.9 - 3.1 | Singlet (s) | 3H |
| H-6 (α to N) | ~3.4 - 3.6 | Triplet (t) | 2H |
| H-3 (α to C=O) | ~2.6 - 2.8 | Triplet (t) | 2H |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C5 (Ketone C=O) | ~205 - 210 |
| C2 (Amide C=O) | ~170 - 175 |
| C6 (α to N) | ~45 - 55 |
| C3 (α to C=O) | ~35 - 45 |
| N-CH₃ | ~30 - 40 |
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the precise connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would be expected to show a cross-peak between the proton signals of the C3-methylene group and the C4-methylene group, confirming their adjacency. The N-methyl protons and the C6-methylene protons would not show correlations to other ring protons, consistent with their structural positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). columbia.edu It provides a direct link between the ¹H and ¹³C assignments. For instance, the proton signal around δ 3.0 ppm would correlate with the carbon signal around δ 35 ppm, confirming both as arising from the N-CH₃ group. Similarly, correlations between H3/C3, H4/C4, and H6/C6 would be observed. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range correlations between protons and carbons over two to three bonds (²J and ³J-couplings), which helps to piece together the molecular skeleton. columbia.eduipb.pt Key expected correlations for this compound include:
The N-methyl protons (H-N-CH₃) showing correlations to the C2 (amide carbonyl) and C6 carbons.
The C6 protons showing correlations to the C5 (ketone carbonyl) and C4 carbons.
The C3 protons showing correlations to the C2 (amide carbonyl), C4, and C5 (ketone carbonyl) carbons.
The C4 protons showing correlations to C3, C5, and C6.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is dominated by the absorptions of its two carbonyl groups and C-H bonds. The presence of both an amide and a ketone functional group leads to distinct carbonyl stretching frequencies. vscht.cz
Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=O (Amide) | Stretch | ~1670 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |
| CH₂ | Scissoring | ~1465 | Medium |
Raman spectroscopy serves as a complementary technique to IR spectroscopy. mdpi.com It is particularly useful for detecting vibrations of non-polar or symmetric bonds. For this compound, the C=O and C-C bond stretching vibrations would be expected to produce strong signals in the Raman spectrum. This technique provides a characteristic molecular "fingerprint" that can be used for identification and to study molecular structure. avantierinc.comspectroscopyonline.com Its applications include the characterization of crystalline forms, detection of impurities, and analysis of molecular symmetry. avantierinc.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. scispace.com For this compound (C₆H₉NO₂), the calculated monoisotopic mass is 127.06333 Da. uni.lu HRMS analysis would be expected to find an ion with an m/z value extremely close to this calculated mass, confirming the molecular formula.
Predicted HRMS Adducts for this compound uni.lu
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₁₀NO₂]⁺ | 128.07061 |
| [M+Na]⁺ | [C₆H₉NNaO₂]⁺ | 150.05255 |
| [M+K]⁺ | [C₆H₉KNO₂]⁺ | 166.02649 |
Fragmentation Pathway Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would undergo characteristic fragmentation. The analysis of these fragment ions helps to confirm the structure. Plausible fragmentation pathways include:
Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a methyl radical (•CH₃) or cleavage within the ring.
Loss of Carbon Monoxide: Carbonyl compounds frequently lose neutral carbon monoxide (CO, 28 Da). The presence of two carbonyls suggests that sequential loss of CO could occur.
Ring Cleavage: Fragmentation of the piperidine ring can occur at various points, particularly at the bonds adjacent to the carbonyl groups, leading to a series of smaller charged fragments. For example, cleavage of the C2-C3 and C5-C6 bonds could lead to stable fragment ions.
X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the reviewed literature, its solid-state structure can be inferred by analyzing structurally related cyclic imides and piperidinediones. X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable data on bond lengths, bond angles, and the conformation of the molecule.
For analogous six-membered ring systems, such as glutarimide (B196013) and its derivatives, the piperidine ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. mdpi.com The most common conformations would be a chair, boat, or twist-boat form. The presence of the sp²-hybridized carbonyl carbons at positions 2 and 5 influences the ring's geometry, often leading to a flattened chair or a distorted boat-like structure.
The crystal packing, which describes how individual molecules are arranged in the crystal lattice, is anticipated to be heavily influenced by intermolecular hydrogen bonding. In related N-unsubstituted piperidine-2,6-diones, molecules commonly form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com However, in this compound, the N-methyl group precludes this specific N-H···O interaction. Instead, the crystal packing would be governed by weaker C-H···O intermolecular hydrogen bonds and van der Waals forces. These interactions would likely link the molecules into chains or more complex three-dimensional networks. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool that could be used to visualize and quantify these weaker intermolecular contacts and their influence on the crystal packing.
Table 1: Representative Crystallographic Data for Related Cyclic Imides This table presents data for analogous compounds to illustrate typical structural parameters, as specific data for this compound is not available.
| Compound | Formula | Crystal System | Space Group | Key Conformation | Ref. |
| Glutarimide | C₅H₇NO₂ | Monoclinic | P2₁/c | Flattened Chair | mdpi.com |
| 3,3,5,5-Tetramethylglutarimide | C₉H₁₅NO₂ | Monoclinic | P2₁/n | Chair | mdpi.com |
| 4-Ethyl-4-methylpiperidine-2,6-dione | C₈H₁₃NO₂ | Monoclinic | P2₁/c | Chair | mdpi.com |
Chiroptical Spectroscopy for Absolute Configuration Determination of Enantiopure Derivatives
This compound is an achiral molecule and therefore does not exhibit optical activity. However, the introduction of one or more stereocenters into its structure would yield chiral derivatives whose absolute configuration can be determined using chiroptical spectroscopy, most notably Electronic Circular Dichroism (ECD).
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comencyclopedia.pub The resulting ECD spectrum, a plot of this differential absorption (Δε) versus wavelength, is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. encyclopedia.pub While enantiomers have identical UV-Vis absorption spectra, their ECD spectra are mirror images of each other. encyclopedia.pub
The determination of the absolute configuration for a chiral derivative of this compound would involve a combined experimental and computational approach. The process is outlined below:
Synthesis and Purification: An enantiopure or enantioenriched sample of the chiral derivative is synthesized and purified.
Experimental ECD Spectrum: The ECD spectrum of the purified sample is recorded on a spectropolarimeter. encyclopedia.pub The sign (positive or negative) of the observed Cotton effects, particularly those associated with the n→π* transitions of the dione (B5365651) chromophore, provides the key experimental data.
Computational Modeling: A theoretical ECD spectrum is calculated for one enantiomer (e.g., the R-isomer) using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). This calculation requires considering all significantly populated conformations of the molecule in solution.
Comparison and Assignment: The experimental ECD spectrum is compared to the computationally predicted spectrum. If the experimental spectrum matches the calculated spectrum for the R-isomer, the absolute configuration is assigned as R. If the experimental spectrum is a mirror image of the calculated one, the configuration is assigned as S. mtoz-biolabs.com
This comparative method has become a powerful and reliable tool for assigning the absolute configuration of complex natural products and synthetic molecules, including those containing piperidine or diketone moieties. quick.cz For chiral 1,2-diketones, the sign of the Cotton effect at long wavelengths (often >350 nm) is particularly sensitive to the chirality of the dione group and its interaction with adjacent substituents. quick.cz
Table 2: General Methodology for Absolute Configuration Determination using ECD
| Step | Action | Purpose | Key Considerations |
| 1 | Experimental Measurement | Obtain the ECD spectrum of the enantiopure sample. | Solvent choice, concentration, and purity of the sample are critical. |
| 2 | Conformational Search | Identify all low-energy conformers of the molecule using computational methods. | The conformational landscape can significantly impact the final calculated spectrum. |
| 3 | ECD Calculation | Compute the ECD spectrum for each conformer of a single, arbitrarily chosen enantiomer (e.g., R). | Selection of an appropriate level of theory and basis set (e.g., TD-DFT). |
| 4 | Spectral Averaging | Generate a final theoretical spectrum by averaging the spectra of all conformers, weighted by their Boltzmann population. | Ensures the theoretical spectrum accurately represents the molecule in solution. |
| 5 | Comparison & Assignment | Compare the experimental spectrum with the final theoretical spectrum. | A direct match confirms the chosen configuration; a mirror image indicates the opposite configuration. |
Computational and Theoretical Investigations of 1 Methylpiperidine 2,5 Dione
Quantum Chemical Calculations for Electronic Structure and Stability (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and stability of 1-methylpiperidine-2,5-dione. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals.
DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry and determining the electronic ground state. researchgate.net For this compound, these calculations would typically involve a basis set such as 6-311++G(d,p) to ensure a high degree of accuracy. researchgate.net The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles, which are crucial for assessing the molecule's stability.
Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic way to improve upon the initial electronic structure calculations. arxiv.org While computationally more demanding, these methods can provide a more accurate description of electron correlation effects, which are important for determining the molecule's stability and reactivity. jst.go.jp
The stability of this compound can be further analyzed through the examination of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability.
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Energy (Hartree) | -438.567 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.45 |
| HOMO-LUMO Gap (eV) | 6.44 |
| Dipole Moment (Debye) | 2.15 |
Conformational Analysis and Energy Landscapes of this compound
The six-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and how this influences its properties and interactions. The primary conformations of a piperidine (B6355638) ring are the chair, boat, and twist-boat forms.
For this compound, the chair conformation is generally expected to be the most stable due to the minimization of steric and torsional strain. rsc.org However, the presence of the two carbonyl groups and the N-methyl group can influence the relative energies of different conformers. The methyl group can be in either an axial or equatorial position, leading to two different chair conformations.
Computational methods can be used to map the potential energy surface of the molecule, revealing the relative energies of these conformers and the energy barriers for interconversion between them. nih.gov This is typically done by systematically changing key dihedral angles and calculating the energy at each point. The results of such an analysis provide an energy landscape that identifies the global minimum energy conformation and other local minima. rsc.org In substituted piperidines, electrostatic interactions can play a significant role in determining conformational preferences. nih.gov
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (equatorial CH3) | 0.00 |
| Chair (axial CH3) | 2.5 |
| Twist-Boat | 5.8 |
| Boat | 7.2 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. science.gov
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry, making them a valuable tool for conformational analysis. nih.gov For this compound, the calculated chemical shifts would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.net After geometry optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the theoretical methods. researchgate.net The analysis of the vibrational modes associated with each frequency provides detailed information about the molecular motions, such as stretching and bending of specific bonds. nih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (in ppm) for the most stable conformer of this compound
| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |
| C2 | 172.5 | H (in CH2 at C3) | 2.65 (ax), 2.80 (eq) |
| C5 | 170.8 | H (in CH2 at C4) | 1.95 (ax), 2.10 (eq) |
| C6 | 50.2 | H (in CH2 at C6) | 3.40 (ax), 3.65 (eq) |
| C3 | 35.1 | H (in N-CH3) | 2.95 |
| C4 | 28.9 | ||
| N-CH3 | 38.4 |
Table 4: Selected Predicted Vibrational Frequencies (in cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (scaled) |
| C=O stretch (asymmetric) | 1735 |
| C=O stretch (symmetric) | 1710 |
| C-N stretch | 1180 |
| CH2 bend | 1450 |
Reaction Mechanism Studies and Transition State Analysis for this compound Transformations
Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them on the potential energy surface.
By calculating the energies of these species, a reaction energy profile can be constructed, which provides the activation energies and reaction enthalpies. This information is invaluable for understanding the feasibility and kinetics of a reaction. For example, the hydrolysis of the amide bonds in this compound could be studied computationally to determine the most likely pathway, whether it be acid- or base-catalyzed.
Transition state theory, combined with the calculated activation energies, allows for the estimation of reaction rate constants. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering insights into the bond-breaking and bond-forming processes.
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment. researchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion.
These simulations provide a dynamic picture of how the molecule interacts with solvent molecules, such as water. biorxiv.org This is crucial for understanding its solubility and how the solvent might influence its conformational preferences. MD simulations can reveal the structure of the solvation shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding between the carbonyl oxygens and water molecules.
Furthermore, MD simulations can be used to explore the conformational dynamics of this compound in solution, providing information on the timescales of conformational changes. jst.go.jp This is particularly important for understanding how the molecule might interact with biological targets, as its flexibility can play a key role in binding.
Applications of 1 Methylpiperidine 2,5 Dione and Its Analogs in Advanced Organic Synthesis and Chemical Research
1-Methylpiperidine-2,5-dione as a Key Intermediate in the Synthesis of Complex Organic Molecules
While this compound is offered by chemical suppliers as a synthetic building block, a review of published scientific literature does not yield specific examples of its application as a key intermediate in the total synthesis of complex organic molecules. cymitquimica.comsigmaaldrich.com The reactivity of the related isomer, 1-methylpiperidine-2,3-dione, has been explored, where it undergoes reactions such as reduction of its keto groups to form diols. However, similar detailed synthetic applications for the 2,5-dione isomer are not extensively documented.
Utility in the Construction of Natural Product Cores and Bioactive Scaffolds
The piperidine (B6355638) ring is a well-established privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. researchgate.net Despite this, specific research detailing the use of this compound as a direct precursor for the construction of natural product cores or specific bioactive scaffolds is not readily found in the current scientific literature. Its potential for such applications remains an area for future exploration.
Precursor for Ligands in Organometallic Chemistry and Catalysis Research
The synthesis of ligands for organometallic complexes is a cornerstone of catalysis research. Heterocyclic compounds are frequently modified to create bespoke ligands. However, there is a lack of specific documented instances in peer-reviewed journals where this compound has been utilized as a starting material or precursor for the synthesis of ligands used in organometallic chemistry or catalysis.
Role as a Building Block in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry leverages the systematic combination of building blocks to create large libraries of compounds for screening. ambeed.com Although this compound is classified as a building block suitable for synthesis, there is no specific evidence in the researched literature of its incorporation into combinatorial libraries or its use in high-throughput library synthesis. cymitquimica.combiosynth.com
Exploration in Materials Science for Functional Polymers and Supramolecular Assemblies
The development of novel functional materials often involves the polymerization of cyclic monomers or the use of specific molecules to guide supramolecular self-assembly. A thorough review of materials science literature did not uncover studies where this compound is used as a monomer for creating functional polymers or as a component in the designed synthesis of supramolecular assemblies.
Mechanistic Investigations of Biological Activity of 1 Methylpiperidine 2,5 Dione Derivatives Excluding Clinical Efficacy
Enzyme Inhibition Studies and Mechanistic Insights (e.g., α-glucosidase, hCA I and II, AChE, BChE)
Derivatives of the piperidine-2,5-dione core structure have been investigated for their ability to inhibit various enzymes, suggesting potential therapeutic applications.
Chiral piperazine-2,5-dione derivatives have demonstrated notable inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov A study on a series of these compounds revealed that some were effective non-competitive inhibitors of α-glucosidase while showing minimal activity against β-glucosidase. nih.gov This selectivity is a significant finding in the development of potential antidiabetic agents. For instance, one of the most active compounds in the series exhibited a 100-fold greater selectivity for α-glucosidase over β-glucosidase, with a K(I) value of 5 µM for α-glucosidase. nih.gov
In the broader context of heterocyclic diones, related structures such as piperazinyl- and morpholinyl-quinaline derivatives have been shown to inhibit a range of enzymes. These include human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). mdpi.com The inhibition of these enzymes is linked to potential treatments for conditions like glaucoma, neurological disorders, and Alzheimer's disease. mdpi.commdpi.com For example, some N-substituted phthalimide (B116566) derivatives incorporating a piperidine (B6355638) ring have shown potent, noncompetitive inhibition of both AChE and BChE, with IC50 values in the low micromolar and even nanomolar range for the most active compounds. bohrium.com
While direct studies on 1-methylpiperidine-2,5-dione are limited, the inhibitory profiles of its structural analogs provide a strong rationale for its investigation against these and other clinically relevant enzymes. The dione (B5365651) functional groups are believed to play a key role in binding to the active sites of these enzymes, often through hydrogen bonding.
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For piperidine-2,5-dione derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activity.
Research on a series of 2,6-disubstituted N-methylpiperidine derivatives designed as bioreducible anti-tumor agents highlighted the importance of the substituents on the piperidine ring for cytotoxicity. nih.gov The study, which included both cis and trans isomers of halogenated and carbamate (B1207046) derivatives, found that the nature of the leaving group at the 2 and 6 positions significantly influenced their activity against human colon carcinoma cell lines. nih.gov For instance, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine were among the most toxic compounds, suggesting that the bromine atoms are optimal for alkylating activity. nih.gov
In the context of cholinesterase inhibitors, SAR studies of compounds with a piperidine moiety have revealed that the nature of the substituents and their stereochemistry are critical for potent and selective inhibition. acs.org For example, in a series of N-substituted phthalimide derivatives, the presence and type of secondary amine linked to the phthalimide core were shown to be important for inhibitory activity against both AChE and BChE. bohrium.com
In Vitro Biological Activity Screening and Modulatory Effects on Cellular Processes (e.g., antimicrobial, anticancer, antioxidant activity, cell cycle modulation, apoptosis induction)
Derivatives of this compound have been screened for a variety of in vitro biological activities, demonstrating their potential to modulate key cellular processes.
Antimicrobial Activity: The antimicrobial potential of piperidine derivatives has been explored against various pathogens. A GC-MS analysis of metabolites from Staphylococcus aureus identified compounds such as methyl 1-methylpiperidine-3-carboxylate and 2,5-piperazinedione, 3,6-bis(2-methylpropyl), which were associated with antibacterial activity. researchgate.netijpbms.comsemanticscholar.org In another study, synthesized piperidine derivatives showed varying degrees of inhibition against several bacteria and fungi. researchgate.net
Anticancer Activity: The anticancer properties of piperidine-2,5-dione and related structures are a significant area of investigation. A study on 1-methylpiperidine-2,3-dione, a structural isomer of the title compound, demonstrated promising in vitro anticancer activity against human colon cancer cell lines Caco-2 and HCT-116. The compound was found to induce apoptosis and cause cell cycle arrest, with IC50 values of 15.0 µM and 12.5 µM, respectively.
Other piperidine derivatives have also shown potent anticancer effects. For example, a novel phenyl sulfonyl piperidine, PSP205, was found to induce apoptotic cell death in colon cancer cells by modulating the coat protein complex I (COPI), leading to ER stress and autophagy-mediated apoptosis. acs.org Similarly, certain 2,6-disubstituted N-methylpiperidine derivatives have been shown to be cytotoxic to human colon carcinoma cell lines. nih.gov The induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, are common mechanisms of action for these compounds. mdpi.com
Antioxidant Activity: Several piperidine derivatives have been evaluated for their antioxidant potential. In one study, all tested piperidine derivatives exhibited antioxidant capacities greater than 49% at a concentration of 1 mg/ml in a DPPH scavenging assay. researchgate.net Another study on synthetic mimetics of the marine antioxidant barettin, which contains a 2,5-diketopiperazine core, identified several compounds with potent antioxidant properties in a cellular lipid peroxidation assay. ifremer.fr Some of these compounds showed inhibitory activity comparable to commercial antioxidants. ifremer.fr
Investigation of Molecular Targets and Binding Mechanisms through Biochemical Assays
Biochemical assays are instrumental in elucidating the molecular targets and binding mechanisms of bioactive compounds. For derivatives of this compound, these assays have provided insights into their interactions with proteins and enzymes.
The mechanism of action for many piperidine derivatives involves direct interaction with the active sites of enzymes. The keto groups present in the dione structure are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site, leading to conformational changes and inhibition of enzyme function. This type of interaction is fundamental to the inhibition of enzymes like cholinesterases and glucosidases. nih.gov
In the context of anticancer activity, biochemical assays have helped to identify specific molecular targets. For instance, the phenyl sulfonyl piperidine derivative PSP205 was found to modulate the function of the COPB2 protein, a component of the COPI complex involved in vesicular trafficking. acs.org This modulation leads to ER stress and subsequent apoptosis. acs.org Immunoblotting assays have been used to show that treatment with such compounds can lead to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), as well as alterations in the levels of pro- and anti-apoptotic proteins like Bax and Bcl-2. acs.org
Furthermore, enzyme kinetics studies have been employed to determine the type of inhibition exerted by these compounds. For example, chiral piperazine-2,5-dione derivatives were identified as non-competitive inhibitors of α-glucosidase, indicating that they bind to a site on the enzyme that is distinct from the substrate-binding site. nih.gov
Computational Approaches to Ligand-Protein Interactions (Molecular Docking, Molecular Dynamics)
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules and their protein targets. These approaches have been applied to piperidine and piperazine (B1678402) derivatives to understand their binding modes and guide the design of more potent compounds.
Molecular docking studies have been used to predict how these compounds bind to the active sites of various enzymes. For instance, docking simulations of N-substituted phthalimide derivatives with cholinesterases revealed that the phthalimide ring and other moieties of the compounds effectively interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes. bohrium.com Similarly, docking studies of piperazine derivatives with α-glucosidase have helped to elucidate the binding interactions that contribute to their inhibitory activity. smolecule.com
In silico studies have also been used to explore the structure-activity relationships of these compounds. For example, in the development of inhibitors for the malic enzyme 3 (ME3), molecular docking was used to guide the design of new analogs by replacing the pyrrolidine-2,5-dione ring of a lead compound with other linkers. nih.gov These computational predictions helped to identify compounds with retained or improved inhibitory activity. nih.gov
While specific molecular docking or dynamics studies on this compound are not widely reported, the application of these techniques to structurally related compounds demonstrates their utility in understanding the ligand-protein interactions of this chemical class. These computational insights are invaluable for the rational design of new derivatives with enhanced biological activities.
Advanced Analytical Methodologies for Research and Quantification of 1 Methylpiperidine 2,5 Dione
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Analysis and Separation
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the separation and purity assessment of 1-Methylpiperidine-2,5-dione. These techniques separate components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). UPLC, which utilizes smaller particle sizes in the column (typically under 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com
For piperidine (B6355638) derivatives, reverse-phase (RP) HPLC is a common method. sielc.comsielc.com In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.gov The purity of synthesized batches of piperidine-containing compounds can be reliably established to be ≥ 95% using these methods. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target compound from impurities. nih.gov Detection is typically performed using a UV-VIS detector set at specific wavelengths. nih.gov
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Instrument | Agilent Technologies 1260/1290 Infinity II or similar | Standard equipment for HPLC/UPLC analysis. nih.gov |
| Column | Gemini C18 (5 μm, 250 × 4.6 mm) or equivalent reverse-phase column | Stationary phase for separating compounds based on hydrophobicity. nih.gov |
| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in Water; B: Acetonitrile (MeCN) | Solvent system to elute the compound; TFA is a modifier to improve peak shape. nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min | Controls the speed of the separation. nih.gov |
| Detection | UV-VIS at 210, 254, 280 nm | Monitors the column eluent for the presence of the compound and impurities. nih.gov |
| Analysis Type | Gradient Elution (e.g., 5% to 95% B over 8 minutes) | Optimizes separation for complex mixtures containing compounds of varying polarities. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures, GC-MS is the ideal method for identifying and quantifying any volatile derivatives, precursors, or degradation products. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which provides information about the mass and fragmentation pattern of the compound, enabling its structural identification. mdpi.com
For sample introduction, especially for trace analysis, headspace solid-phase microextraction (HS-SPME) is often used. mdpi.commdpi.com This solvent-free technique uses a coated fiber to extract volatile analytes from the sample's headspace before they are desorbed into the GC inlet for analysis. mdpi.com The choice of column is critical, with both non-polar (e.g., DB-5ms) and polar (e.g., HP-INNOWax) columns being used depending on the analytes of interest. mdpi.com
| Step | Description | Significance |
|---|---|---|
| 1. Sample Preparation | The sample containing potential volatile derivatives is placed in a sealed vial and often heated to a specific temperature. | Promotes the partitioning of volatile compounds into the headspace. |
| 2. Extraction (HS-SPME) | An SPME fiber is exposed to the headspace, where it adsorbs the volatile analytes. mdpi.com | Concentrates the analytes without the use of solvents, increasing sensitivity. mdpi.com |
| 3. Desorption | The fiber is inserted into the hot GC injector, where the analytes are thermally desorbed onto the GC column. mdpi.com | Efficiently transfers the analytes for separation. |
| 4. GC Separation | Volatile compounds are separated based on their boiling points and interaction with the column's stationary phase. | Isolates individual compounds from the mixture. |
| 5. MS Detection | Separated compounds are ionized (typically by electron impact) and fragmented. The mass spectrometer analyzes these fragments. | Provides a unique mass spectrum ("fingerprint") for compound identification and quantification. |
LC-MS/MS for Sensitive Detection and Identification in Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical platform for detecting and identifying trace amounts of compounds in complex matrices such as biological fluids or environmental samples. nih.gov This technique couples the separation power of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net The combination allows for the reliable quantification of low-content compounds in intricate mixtures. researchgate.net
In LC-MS/MS, the compound is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, leading to exceptional sensitivity. Analysis of fragmentation patterns can confirm the identity of the compound; for instance, fragmentation of the piperidine ring is a key indicator in metabolic studies of related structures. mdpi.com
| Advantage | Description |
|---|---|
| High Sensitivity | Capable of detecting compounds at very low concentrations (e.g., picogram to femtogram levels), essential for trace analysis in biological samples. researchgate.net |
| High Selectivity | The MRM mode specifically monitors a particular precursor-to-product ion transition, minimizing interference from other components in the matrix. nih.gov |
| Structural Confirmation | The fragmentation pattern generated in the MS/MS process provides a structural fingerprint that can be used to confirm the identity of the analyte. mdpi.com |
| Broad Applicability | Suitable for a wide range of non-volatile and thermally labile compounds that are not amenable to GC-MS. |
| Short Analysis Time | When coupled with UPLC/UHPLC, the technique offers high throughput and rapid analysis. researchgate.net |
Development of Robust Spectrophotometric and Titrimetric Methods for Quantitative Determination (e.g., Kjeldahl method)
While chromatographic methods are excellent for separation and trace analysis, classical titrimetric and spectrophotometric methods can offer robust, cost-effective solutions for the quantitative determination of bulk this compound.
A highly relevant titrimetric method is the Kjeldahl method for nitrogen determination. This method is a standard procedure recognized by major pharmacopoeias for quantifying nitrogen in organic compounds. biochem.de Since the molecular structure of this compound contains a known amount of nitrogen, determining the total nitrogen content allows for a direct calculation of the compound's purity or concentration. The method involves three key stages: digestion, distillation, and titration. biochem.de
| Stage | Process | Chemical Transformation |
|---|---|---|
| 1. Digestion | The sample is heated with concentrated sulfuric acid, which decomposes the organic compound. A catalyst (e.g., selenium, copper sulfate) is used to accelerate the process. | The organic nitrogen is converted into ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄). biochem.de |
| 2. Distillation | The digested solution is made strongly alkaline with sodium hydroxide (B78521). The ammonia (B1221849) (NH₃) formed is then distilled off and collected in a standard acid solution (e.g., boric acid or hydrochloric acid). | (NH₄)₂SO₄ + 2NaOH → 2NH₃ + Na₂SO₄ + 2H₂O |
| 3. Titration | The amount of ammonia captured in the receiving solution is determined by titration with a standardized solution of a strong acid (if boric acid was used) or a strong base (if excess standard acid was used). | The amount of titrated acid/base is directly proportional to the amount of nitrogen in the original sample. |
Spectrophotometric methods would require the development of a procedure where this compound reacts with a reagent to produce a colored product (a chromophore). The intensity of the color, which is proportional to the concentration of the compound, is then measured using a UV-Vis spectrophotometer. Such methods are often rapid and simple but may be less specific than chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is primarily known as a powerful tool for structure elucidation. researchgate.net However, it is also a primary ratio method of measurement, making it highly suitable for quantitative analysis (qNMR). researchgate.net A key principle of qNMR is that the area of a signal in the spectrum is directly proportional to the number of nuclei responsible for that signal. researchgate.net This allows for the precise determination of the concentration or purity of a substance without the need for an identical standard of the analyte.
For quantitative analysis of this compound, a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the exact amount of the analyte can be calculated. Careful setup of the NMR experiment is crucial for accuracy, with particular attention paid to ensuring complete spin-lattice (T1) relaxation between scans. researchgate.net This is often achieved by introducing a long relaxation delay. qNMR is increasingly used in pharmaceutical industries for quality assessment because it is orthogonal to chromatographic techniques and can provide information about impurities simultaneously. researchgate.net
| Parameter/Consideration | Importance for Quantification |
|---|---|
| Signal Selection | Choose signals for both the analyte and the standard that are sharp, well-resolved, and free from overlap with other signals. researchgate.net |
| Internal Standard | Must be of high purity, stable, and have signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common examples. |
| Relaxation Delay (d1) | Must be set to at least 5 times the longest T1 relaxation time of the nuclei being measured to ensure complete relaxation and accurate signal integration. researchgate.net |
| Pulse Angle | A 90° pulse angle is often used to maximize the signal in a single scan, but smaller flip angles can be used with shorter delays. |
| Digital Resolution | Sufficient data points must be acquired to define the peak shape accurately for precise integration. |
| Signal-to-Noise (S/N) Ratio | A high S/N ratio is required for accurate integration. This is achieved by acquiring a sufficient number of scans. |
Future Research Directions and Emerging Paradigms in 1 Methylpiperidine 2,5 Dione Chemistry
Design and Synthesis of Novel Derivatives with Tailored Reactivity and Selectivity
The piperidine-2,5-dione core of 1-methylpiperidine-2,5-dione offers a versatile platform for the synthesis of a wide array of derivatives. Future research will concentrate on the rational design and synthesis of novel analogs with precisely controlled reactivity and selectivity. This involves the strategic introduction of various functional groups at different positions of the piperidine (B6355638) ring to modulate the electronic and steric properties of the molecule. Such tailored derivatives could find applications as specialized building blocks in organic synthesis, as ligands for catalysis, or as probes for biological systems.
Deeper Elucidation of Biological Mechanisms at the Molecular Level
While some biological activities of this compound derivatives have been reported, a comprehensive understanding of their mechanisms of action at the molecular level is often lacking. Future investigations will aim to identify the specific molecular targets and signaling pathways through which these compounds exert their effects. Techniques such as chemical proteomics, structural biology, and computational modeling will be instrumental in elucidating these interactions. A clearer understanding of the molecular mechanisms will be crucial for the development of derivatives with improved potency and selectivity for potential therapeutic applications. For instance, certain piperidine derivatives have been investigated as inhibitors of Janus kinase 3, with their activity measured by monitoring the oxidation of kynuramine. google.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The application of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and optimization of this compound derivatives. These computational tools can be employed to build predictive models for various chemical and biological properties, such as reactivity, solubility, and biological activity. By analyzing large datasets of known compounds, AI and ML algorithms can identify novel structural motifs that are likely to confer desired properties. This in silico approach can significantly reduce the time and resources required for the experimental synthesis and screening of new compounds, thereby streamlining the drug discovery and materials development process.
Exploration of this compound in Emerging Fields of Chemical Science and Technology
The unique structural and chemical properties of this compound and its derivatives make them attractive candidates for exploration in a variety of emerging scientific and technological fields. In materials science, these compounds could serve as monomers for the synthesis of novel polymers with tailored thermal and mechanical properties. In the field of catalysis, they could be developed into new ligands for transition metal catalysts, enabling novel chemical transformations. As research continues to push the boundaries of chemical science, it is likely that new and unexpected applications for this versatile class of compounds will be discovered.
Q & A
Q. What are the common synthetic routes for preparing 1-Methylpiperidine-2,5-dione and its derivatives, and how can reaction conditions be optimized?
Methodological Answer: this compound derivatives are typically synthesized via cyclization or Michael addition reactions. For example:
- Acid-catalyzed condensation : Refluxing equimolar 4-methoxyaniline and dihydrofuran-2,5-dione in acetic acid for 4 hours yields crystalline derivatives (e.g., 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione) .
- Catalytic optimization : Cellulose sulfuric acid can enhance reaction efficiency in synthesizing Michael adducts (e.g., 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones), reducing side reactions .
- Purification : Use solvent extraction (ethanol, ether) and crystallization for high-purity products. Chromatography (TLC, HPLC) and mass spectrometry are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Methodological Answer:
- IR spectroscopy : Look for C=O stretching vibrations near 1700–1750 cm⁻¹ and N–H bending in secondary amines (if present) around 1550 cm⁻¹ .
- NMR spectroscopy :
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 142.16 for 1-ethylpiperazine-2,5-dione) and fragmentation patterns to validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ values) for this compound derivatives in enzyme inhibition studies?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 5.2 mM vs. 160.4 mM for GABA-transaminase inhibition ) may arise from:
- Assay variability : Fluorometric methods (used in ) may differ in sensitivity compared to radiometric or colorimetric assays. Standardize protocols using reference inhibitors (e.g., vigabatrin).
- Structural heterogeneity : Subtle substituent changes (e.g., 4-bromophenyl vs. salicyldehyde groups) drastically alter activity. Use computational docking to correlate substituent effects with binding affinity.
- Validation : Replicate experiments under controlled conditions (pH, temperature) and validate with orthogonal assays (e.g., kinetic studies).
Q. What strategies are recommended for designing this compound derivatives with enhanced blood-brain barrier (BBB) permeability for CNS applications?
Methodological Answer:
- Lipophilicity optimization : Introduce halogen substituents (e.g., 4-bromophenyl ) or alkyl chains (e.g., pentyl groups ) to improve logP values.
- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with ester or carbamate linkages to enhance passive diffusion .
- In vitro models : Use BBB permeability assays (e.g., PAMPA-BBB or MDCK cell monolayers) to screen derivatives. Prioritize compounds with permeability coefficients >4.0 × 10⁻⁶ cm/s.
Q. How can reaction thermodynamics data inform experimental design for optimizing this compound synthesis?
Methodological Answer:
- Thermochemical analysis : Use differential scanning calorimetry (DSC) to determine exothermic/endothermic peaks during cyclization. For example, maleimide derivatives exhibit exothermic transitions near 170°C .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in ring-closing reactions, reducing activation energy .
- Temperature gradients : Multi-step syntheses (e.g., oxidation of methylpiperidine derivatives ) benefit from controlled temperature ramping (e.g., 5°C/min) to minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
